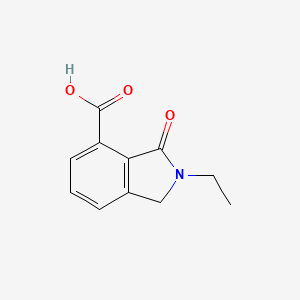

2-Ethyl-3-oxo-4-isoindolinecarboxylic acid

Vue d'ensemble

Description

2-Ethyl-3-oxo-4-isoindolinecarboxylic acid is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is part of the isoindoline family, which is known for its diverse biological and chemical properties. It is often used in various scientific research applications due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-oxo-4-isoindolinecarboxylic acid typically involves the reaction of ethylamine with phthalic anhydride, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethyl-3-oxo-4-isoindolinecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) are typically employed.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohol derivatives.

Substitution: Various alkyl or aryl substituted isoindolinecarboxylic acids.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of isoindoline carboxylic acids, including 2-ethyl-3-oxo-4-isoindolinecarboxylic acid, exhibit promising antitumor properties. In vitro studies have shown that these compounds can restore intracellular drug levels when administered alongside cancer therapies, enhancing their efficacy against human melanoma cells . Additionally, certain isoindoline derivatives have been identified as inhibitors of enzymes such as DPP8 and DPP9, which are involved in various biological processes including cancer progression .

Mechanism of Action

The mechanism behind the antitumor activity is believed to involve the modulation of cellular signaling pathways and enzyme inhibition. For instance, the ability of these compounds to act as NMDA antagonists and modulators for various receptors suggests a multifaceted approach to targeting cancerous cells .

Agricultural Biotechnology

Plant Growth Modulation

Recent studies have highlighted the potential of small synthetic molecules like this compound in agricultural applications. These compounds can modulate plant growth and development, serving as alternatives to traditional genetic engineering methods. They are particularly useful in enhancing crop yield and resilience against environmental stressors .

Case Study: Growth Promotion

In a controlled experimental setup, the application of this compound resulted in a statistically significant increase in plant height and biomass compared to untreated controls. The compound's role in regulating phytohormone levels is hypothesized to be a key factor in its growth-promoting effects .

Material Sciences

Polymer Chemistry

The unique chemical structure of this compound makes it suitable for use in polymer synthesis. It can serve as a monomer or additive in the creation of advanced materials with enhanced properties such as thermal stability and mechanical strength .

Applications in Coatings

Studies have demonstrated that incorporating this compound into polymer matrices can improve adhesion properties and resistance to environmental degradation, making it valuable for coatings used in various industrial applications .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor agents | Enhances drug efficacy against melanoma |

| Enzyme inhibitors | Inhibits DPP8 and DPP9; affects cancer progression | |

| Agricultural Biotechnology | Plant growth regulators | Increases plant height and biomass |

| Stress resilience enhancers | Modulates phytohormone levels | |

| Material Sciences | Polymer synthesis | Improves thermal stability and mechanical strength |

| Industrial coatings | Enhances adhesion and environmental resistance |

Mécanisme D'action

The mechanism of action of 2-ethyl-3-oxo-4-isoindolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparaison Avec Des Composés Similaires

- 2-Methyl-3-oxo-4-isoindolinecarboxylic acid

- 2-Propyl-3-oxo-4-isoindolinecarboxylic acid

- 2-Butyl-3-oxo-4-isoindolinecarboxylic acid

Comparison: Compared to its similar compounds, 2-ethyl-3-oxo-4-isoindolinecarboxylic acid is unique due to its specific ethyl group, which can influence its reactivity and biological activity. The presence of the ethyl group can enhance its solubility and interaction with biological targets, making it a valuable compound for various research applications .

Activité Biologique

2-Ethyl-3-oxo-4-isoindolinecarboxylic acid, with the molecular formula C11H11NO3 and CAS number 904459-84-3, has garnered attention in scientific research due to its diverse biological activities. This compound is primarily studied for its potential antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of ethylamine with phthalic anhydride, followed by cyclization and oxidation steps. Common solvents used in this process include ethanol and methanol, with catalysts such as sulfuric acid or hydrochloric acid facilitating the reaction conditions . The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound has also shown promising anticancer effects. Studies have indicated that derivatives of isoindoline compounds can restore intracellular drug levels when administered alongside conventional cancer therapies. Notably, this compound has been observed to inhibit enzymes involved in cell proliferation, which may contribute to its anticancer properties .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and receptors, impacting biochemical pathways associated with cell growth and proliferation. For instance, its ability to inhibit prolyl dipeptidases suggests a role in regulating metabolic processes linked to cancer progression .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- In Vivo Studies : Research involving animal models has shown that administration of this compound can lead to reduced tumor growth rates in melanoma models. The studies indicated a correlation between dosage and efficacy, suggesting a dose-dependent response in tumor inhibition .

- Combination Therapies : A study demonstrated that combining this compound with traditional chemotherapeutics resulted in enhanced efficacy against resistant cancer cell lines. The synergistic effects observed underline the importance of further exploring this compound as part of combination therapy strategies .

Propriétés

IUPAC Name |

2-ethyl-3-oxo-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-12-6-7-4-3-5-8(11(14)15)9(7)10(12)13/h3-5H,2,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMIDQFSQCNVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=C(C1=O)C(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.